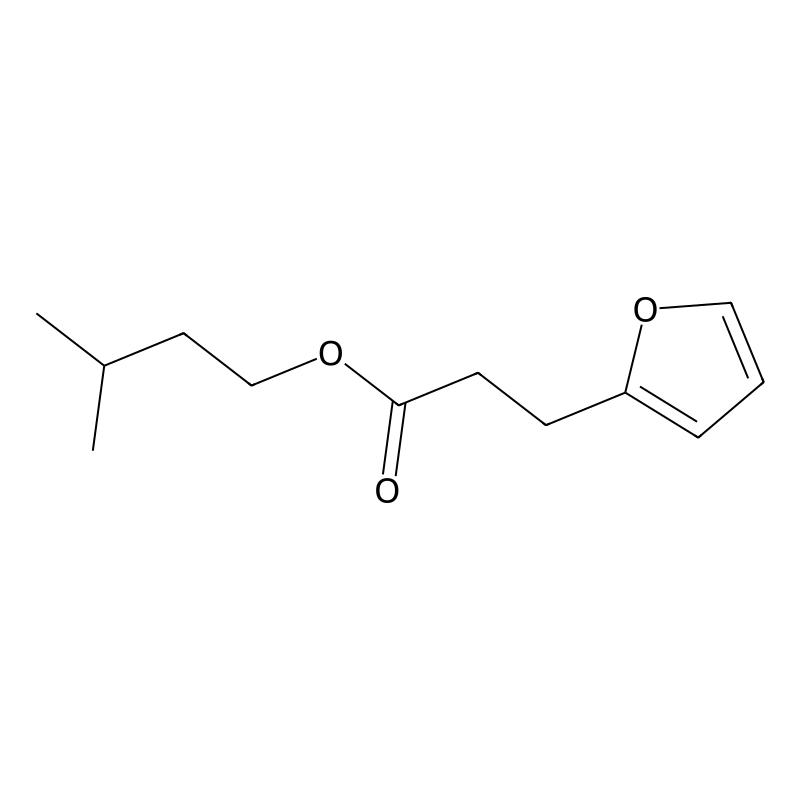

Isoamyl 3-(2-furan)propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isoamyl 3-(2-furan)propionate is an organic compound characterized by its pleasant aroma, often used in the flavor and fragrance industries. It has the molecular formula and a molecular weight of approximately 210.273 g/mol. The compound is recognized for its fruity and floral notes, making it a popular choice in various applications, particularly in food flavoring and perfumery .

- Esterification: The formation of isoamyl 3-(2-furan)propionate can occur through the reaction of isoamyl alcohol with 3-(2-furan)propionic acid.

- Hydrolysis: In the presence of water and an acid or base catalyst, isoamyl 3-(2-furan)propionate can hydrolyze to yield isoamyl alcohol and 3-(2-furan)propionic acid.

- Transesterification: This process involves the exchange of the alkoxy group of isoamyl 3-(2-furan)propionate with another alcohol, which can lead to the formation of different esters .

Isoamyl 3-(2-furan)propionate can be synthesized through multiple methods:

- Direct Esterification:

- Reacting isoamyl alcohol with 3-(2-furan)propionic acid in the presence of an acid catalyst.

- This method typically requires heat to drive the reaction to completion.

- Transesterification:

- Using a different alcohol (e.g., ethanol or propanol) in the presence of a catalyst to replace the isoamyl group.

- Using Furan Derivatives:

Isoamyl 3-(2-furan)propionate is unique due to its specific combination of fruity and floral notes derived from both the isoamyl group and the furan ring structure, setting it apart from other similar compounds that may not exhibit this particular aromatic profile .

IUPAC Name and Structure

Isoamyl 3-(2-furan)propionate is chemically designated as 3-methylbutyl 3-(furan-2-yl)propanoate. Its structure comprises a furan ring substituted at the 2-position with a propionoate ester group, which is further esterified with isoamyl alcohol (3-methylbutanol). The molecule’s core features a conjugated furan system and a branched alkyl chain, contributing to its unique physicochemical properties.

Common Synonyms and Alternative Designations

The compound is recognized by multiple synonyms across chemical databases:

| Synonym | CAS/Other Identifiers |

|---|---|

| 2-Furanpropanoic acid, 3-methylbutyl ester | CAS 7779-67-1 |

| FEMA 2071 | FEMA No. 2071 |

| Isoamyl furylpropanoate | EINECS 231-932-8 |

| 3-Methylbutyl 3-(2-furyl)propanoate | PubChem CID 538506 |

Registry Numbers and Database Identifiers

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 7779-67-1 |

| EINECS | 231-932-8 |

| PubChem CID | 538506 |

| JECFA Number | 1515 |

| SMILES | CC(C)CCOC(=O)CCC1=CC=CO1 |

Historical Context in Flavor Chemistry

Isoamyl 3-(2-furan)propionate emerged as a synthetic flavoring agent in the mid-20th century, leveraging advancements in furan chemistry. Its development aligns with the broader exploration of esters derived from furan-substituted acids, which offer distinct fruity and floral notes. The compound was first registered under FEMA No. 2071, signaling its adoption in food flavoring applications.

Classification in Chemical Taxonomy

Fatty Acid Ester Classification

As a fatty acid ester, this compound belongs to the broader class of carboxylic acid esters, where the acid moiety (3-(2-furan)propanoic acid) is esterified with an alcohol (isoamyl alcohol). The ester linkage (–O–CO–O–) is central to its stability and flavor profile.

Furan Derivative Categorization

The furan ring at the 2-position classifies it as a furan-containing aromatic ester, distinct from benzene-based analogs. This structural feature imparts a sweet, green aroma and contributes to its reactivity in metabolic pathways.

Position within Aroma Compound Hierarchy

In flavor chemistry, Isoamyl 3-(2-furan)propionate is positioned as a fruity-ester aroma compound, alongside other furan esters like ethyl 3-(2-furan)propionate (FEMA 2435). It occupies a niche between simple esters (e.g., isoamyl acetate) and complex terpenoids due to its unique furan-derived character.

Molecular Structure and Composition

Structural Formula and Molecular Weight

Isoamyl 3-(2-furan)propionate represents a complex organic ester compound characterized by its distinctive molecular architecture combining aromatic heterocyclic and aliphatic structural elements [1]. The compound possesses the molecular formula C₁₂H₁₈O₃, establishing its classification as a medium-sized organic molecule with a molecular weight of 210.27 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-methylbutyl 3-(furan-2-yl)propanoate, reflecting its systematic structural organization [1] [3].

The chemical structure incorporates a furan ring system directly attached to a propanoic acid chain, which forms an ester linkage with a branched isoamyl alcohol group [1] [4]. The compound's Chemical Abstracts Service registry number 7779-67-1 provides unique identification within chemical databases [1] [2]. The exact molecular mass calculated through high-resolution measurements equals 210.125594432 daltons, while the monoisotopic mass measures 210.125594 daltons [1] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₈O₃ | [1] |

| Molecular Weight | 210.27 g/mol | [1] [2] |

| Exact Mass | 210.125594432 Da | [1] |

| Monoisotopic Mass | 210.125594 Da | [1] [5] |

| CAS Registry Number | 7779-67-1 | [1] [2] |

| IUPAC Name | 3-methylbutyl 3-(furan-2-yl)propanoate | [1] [3] |

The structural representation through Simplified Molecular Input Line Entry System notation appears as CC(C)CCOC(=O)CCC1=CC=CO1, providing a linear description of the molecular connectivity [1] [5]. The International Chemical Identifier string InChI=1S/C12H18O3/c1-10(2)7-9-15-12(13)6-5-11-4-3-8-14-11/h3-4,8,10H,5-7,9H2,1-2H3 offers comprehensive structural information including stereochemical details [1] [6].

Functional Groups and Chemical Bonding

The molecular architecture of isoamyl 3-(2-furan)propionate encompasses several distinct functional group categories that define its chemical behavior and reactivity patterns [1] [7]. The furan ring constitutes a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom, exhibiting characteristic aromatic properties due to electron delocalization within the ring system [7] [8]. This heterocyclic structure follows Huckel's rule of aromaticity with six π electrons, contributing to the molecule's overall stability and unique chemical properties [7] [8].

The ester functional group represents the central linking element between the furan-containing acid component and the alcohol moiety [1] [9]. This carboxylate ester linkage (-COO-) forms through the condensation reaction between the carboxylic acid group of the furan-propanoic acid and the hydroxyl group of the isoamyl alcohol [1] [10]. The ester bond exhibits typical characteristics including susceptibility to hydrolysis under acidic or basic conditions and participation in various chemical transformations [1] [9].

| Functional Group | Structure | Position | Chemical Characteristics |

|---|---|---|---|

| Furan Ring | C₄H₄O | Attached to propanoic chain at C-2 | Aromatic heterocycle, electron-rich |

| Ester Group | -COO- | Links acid and alcohol components | Polar, hydrolyzable |

| Alkyl Chain | 3-methylbutyl | Alcohol component | Branched, hydrophobic |

| Methyl Groups | -CH₃ | Terminal positions on alkyl chain | Electron-donating |

The isoamyl group consists of a branched five-carbon alkyl chain containing two terminal methyl groups attached to a central carbon atom [1] [2]. This structural arrangement creates steric bulk and influences the molecule's physical properties including solubility characteristics and intermolecular interactions [1] [10]. The branched nature of the alkyl chain affects the compound's boiling point, density, and other physical parameters compared to linear alkyl ester analogues [1] [10].

The oxygen atoms within the molecule serve multiple roles in determining chemical behavior [1] [5]. The furan oxygen participates in the aromatic electron system and can act as a hydrogen bond acceptor, while the ester oxygen atoms exhibit different electronic environments with the carbonyl oxygen being more electronegative than the ether oxygen [1] [5]. These oxygen centers contribute to the molecule's hydrogen bond acceptor count of three, with zero hydrogen bond donors present in the structure [1].

Isomerism and Stereochemistry

Isoamyl 3-(2-furan)propionate exhibits achiral stereochemistry with no defined stereocenters present within its molecular structure [5]. The compound contains zero asymmetric carbon centers and zero E/Z stereoisomeric centers, resulting in a single stereoisomeric form [5]. This stereochemical simplicity distinguishes the compound from many other organic molecules that exist as multiple stereoisomeric variants [5].

The absence of stereoisomerism in isoamyl 3-(2-furan)propionate stems from the structural characteristics of both the furan-propanoic acid component and the isoamyl alcohol portion [5] [11]. The furan ring system maintains planar geometry due to its aromatic character, while the propanoic acid chain lacks asymmetric substitution patterns that would generate stereogenic centers [5] [12]. Similarly, the isoamyl group, despite its branched structure, does not contain asymmetrically substituted carbon atoms [5].

| Stereochemical Property | Value | Significance |

|---|---|---|

| Stereochemistry | Achiral | No optical activity |

| Defined Stereocenters | 0/0 | No chiral centers |

| E/Z Centers | 0 | No geometric isomerism |

| Optical Activity | None | No rotation of plane-polarized light |

The molecular conformation of isoamyl 3-(2-furan)propionate can adopt multiple conformational states due to rotation around single bonds, particularly within the propanoic acid chain and the isoamyl group [12] [13]. These conformational variations do not constitute stereoisomerism but rather represent different spatial arrangements of the same molecular connectivity [12]. Computational studies on similar furan-containing compounds indicate that conformational preferences are influenced by intramolecular interactions and steric effects [13] [14].

The rotatable bond count of seven within the molecule provides considerable conformational flexibility [1]. This flexibility primarily originates from the methylene groups in the propanoic acid chain and the branched isoamyl portion, allowing for various three-dimensional arrangements in solution and solid states [1] [13]. The conformational behavior influences physical properties such as viscosity, crystallization tendency, and intermolecular packing arrangements [13].

Structural Analysis Techniques

X-Ray Crystallography

X-ray crystallography represents a fundamental technique for determining the precise three-dimensional atomic arrangements in crystalline forms of furan-containing compounds [15] [16]. The application of X-ray diffraction methods to furan derivatives has provided detailed insights into molecular conformations, intermolecular interactions, and crystal packing patterns [15] [16]. Single crystal X-ray diffraction studies of furan-based compounds typically reveal the planar nature of the furan ring system and the specific geometric parameters of the heterocyclic structure [15] [16].

The crystallographic analysis of furan derivatives demonstrates characteristic bond lengths and angles within the five-membered ring system [15] [16]. The furan oxygen atom typically exhibits bond angles reflecting its sp² hybridization state, while the carbon-carbon bonds within the ring show aromatic character with delocalized electron density [15] [16]. The attachment of substituents to the furan ring influences the overall molecular geometry and crystal packing arrangements [15] [16].

| Crystallographic Parameter | Typical Values for Furan Derivatives | Structural Significance |

|---|---|---|

| Furan C-O Bond Length | 1.35-1.37 Å | Aromatic character |

| Furan C-C Bond Length | 1.34-1.42 Å | Delocalized bonding |

| C-O-C Bond Angle | 106-108° | sp² hybridization |

| Ring Planarity Deviation | <0.02 Å | Aromatic planarity |

Intermolecular interactions observed in crystal structures of furan-containing esters include hydrogen bonding patterns, π-π stacking interactions, and van der Waals contacts [15] [16]. The oxygen atoms in both the furan ring and ester functional groups serve as hydrogen bond acceptors, contributing to crystal stability through extensive hydrogen bonding networks [15] [16]. The aromatic furan ring can participate in π-π stacking interactions with other aromatic systems or electron-deficient centers [15] [16].

Crystal packing analysis reveals how furan ester molecules organize in the solid state, with packing efficiency influenced by the balance between attractive intermolecular forces and steric repulsion [15] [16]. The branched isoamyl group in compounds like isoamyl 3-(2-furan)propionate affects crystal packing density and symmetry, often leading to lower symmetry space groups compared to linear alkyl analogues [15] [16].

Molecular Modeling and Computational Chemistry

Density Functional Theory calculations have emerged as the primary computational approach for studying the electronic structure and properties of furan-containing compounds [17] [18]. The B3LYP hybrid functional combined with basis sets such as 6-31G* and 6-311++G(d,p) provides reliable predictions of molecular geometries, electronic properties, and chemical reactivity patterns for furan derivatives [17] [18] [19]. These calculations accurately reproduce experimental bond lengths, bond angles, and conformational preferences observed in furan-based molecules [17] [18].

Ab initio molecular orbital calculations using methods such as Hartree-Fock, second-order Møller-Plesset perturbation theory, and coupled cluster approaches offer high-accuracy treatments of electron correlation effects in furan systems [20] [14]. Complete Active Space Self-Consistent Field calculations have been particularly valuable for studying the electronic excited states and photochemical properties of furan derivatives [20] [14]. These high-level methods provide benchmark results for validating density functional theory predictions [20] [14].

| Computational Method | Basis Set/Level | Applications for Furan Compounds |

|---|---|---|

| Density Functional Theory | B3LYP/6-31G*, B3LYP/6-311++G(d,p) | Geometry optimization, vibrational frequencies |

| Ab initio Methods | CASSCF, CASPT2, G2(MP2) | Excited states, accurate energetics |

| Hartree-Fock | STO-3G, 6-31G* | Initial geometry estimates |

| Post-Hartree-Fock | MP2, CCSD(T) | Electron correlation, thermochemistry |

Conformational analysis through computational methods reveals the preferred molecular arrangements and energy barriers for rotation around single bonds in furan esters [17] [21]. The calculations typically identify multiple conformational minima corresponding to different orientations of the ester side chain and the isoamyl group [17] [21]. The relative energies of these conformations influence the distribution of molecular structures in solution and their spectroscopic properties [17] [21].

Molecular electrostatic potential calculations provide insights into the charge distribution and reactive sites within furan ester molecules [17] [21]. The furan ring typically exhibits electron-rich character, making it susceptible to electrophilic attack, while the ester carbonyl carbon shows electrophilic behavior [17] [21]. These electronic properties guide predictions of chemical reactivity and intermolecular interaction patterns [17] [21].

Structure Elucidation Methodologies

Nuclear Magnetic Resonance spectroscopy serves as the primary experimental technique for structure elucidation and characterization of furan-containing esters [22] [23]. Proton Nuclear Magnetic Resonance spectra of furan derivatives exhibit characteristic signals corresponding to the aromatic protons of the furan ring, typically appearing in the 6.0-7.5 parts per million region [22] [24]. The specific chemical shifts and coupling patterns provide detailed information about substitution patterns and electronic environments within the molecule [22] [24].

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information by revealing the carbon framework and functional group environments [22] [25]. The furan ring carbons appear at characteristic chemical shifts reflecting their aromatic character and substitution patterns [22] [25]. The ester carbonyl carbon typically resonates around 170-180 parts per million, while the alkyl carbons of the isoamyl group appear in the aliphatic region [22] [25].

| NMR Parameter | Furan Ring Signals | Ester Group Signals | Alkyl Group Signals |

|---|---|---|---|

| ¹H Chemical Shifts | 6.0-7.5 ppm | 2.5-4.5 ppm | 0.8-2.0 ppm |

| ¹³C Chemical Shifts | 105-155 ppm | 170-180 ppm (C=O), 60-70 ppm (OCH₂) | 15-45 ppm |

| Coupling Patterns | Aromatic multipicity | Triplets, quartets | Complex multipicity |

Two-dimensional Nuclear Magnetic Resonance techniques including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation provide detailed connectivity information and structural assignments [22] [25]. These methods establish through-bond and through-space relationships between atoms, enabling complete structural characterization of complex furan ester molecules [22] [25].

Mass spectrometry complementary to Nuclear Magnetic Resonance analysis through molecular weight determination and fragmentation pattern analysis [1] [10]. High-resolution mass spectrometry provides exact mass measurements that confirm molecular formulas and distinguish between isomeric structures [1] [10]. The fragmentation patterns observed in electron impact mass spectrometry reveal structural features including the loss of the isoamyl group, furan ring fragmentation, and characteristic ion formations [1] [10].

Isoamyl 3-(2-furan)propionate exists as a colourless to pale yellow liquid under standard conditions [1]. The compound exhibits a characteristic sweet, green, slightly floral aroma with distinct fruity notes that are reminiscent of apple, rose, raisin, and caramel [2] [3]. This aromatic profile makes it particularly valuable in flavoring applications where fruity and floral characteristics are desired. The liquid state under ambient conditions is consistent with its molecular structure, which contains a flexible isoamyl ester group that prevents crystallization at room temperature.

Thermodynamic Properties

Boiling Point and Vapor Pressure

The boiling point of isoamyl 3-(2-furan)propionate has been consistently reported as 258.0°C at 760 mmHg [2] [3] [1]. This relatively high boiling point reflects the molecular weight of 210.27 g/mol and the presence of intermolecular forces associated with the ester functional group and the aromatic furan ring system.

The vapor pressure of the compound is notably low, measured at 0.0086-0.009 mmHg at 25°C [4] [5] [6]. This low vapor pressure indicates limited volatility at room temperature, which is advantageous for applications requiring controlled release of aromatic compounds and reduced evaporation losses during storage and handling.

| Property | Value | Temperature | Reference |

|---|---|---|---|

| Boiling Point | 258.0°C | 760 mmHg | [2] [3] [1] |

| Vapor Pressure | 0.0086-0.009 mmHg | 25°C | [4] [5] [6] |

Melting Point and Phase Transitions

Specific melting point data for isoamyl 3-(2-furan)propionate is not available in the current literature. This absence of reported melting point data suggests that the compound may not crystallize readily under normal conditions, remaining in a liquid state across a wide temperature range. The lack of crystallization is consistent with the structural flexibility provided by the branched isoamyl chain, which can disrupt regular packing arrangements necessary for crystal formation.

No specific phase transition temperatures have been reported for this compound in the available literature. The absence of documented phase transitions indicates that the compound likely maintains its liquid state over a considerable temperature range without undergoing significant structural changes.

Flash Point and Thermal Stability

The flash point of isoamyl 3-(2-furan)propionate is reported as greater than 110.0°C (>230°F) [7] [8] [4]. This relatively high flash point indicates good thermal stability and reduced fire hazard compared to more volatile organic compounds. The elevated flash point is consistent with the low vapor pressure and suggests that the compound can be safely handled and stored under normal industrial conditions.

The compound demonstrates stable behavior under normal conditions [7], with no reported decomposition or degradation at ambient temperatures. This thermal stability is attributed to the robust furan ring system and the stable ester linkage, which resist thermal decomposition under standard storage and handling conditions.

Density and Specific Gravity Measurements

The density of isoamyl 3-(2-furan)propionate has been measured as 0.99 g/mL at 25°C [7] [2] [3]. This density value is slightly less than that of water, indicating that the compound would float if placed in aqueous systems, which is consistent with its reported water insolubility.

The specific gravity range is reported as 0.987-0.993 at 25°C [1] [8], with the variation likely reflecting different measurement conditions or sample purities. The pounds per gallon equivalent is calculated as 8.213-8.263 [8], which is useful for industrial applications requiring volume-to-weight conversions.

| Property | Value | Temperature | Reference |

|---|---|---|---|

| Density | 0.99 g/mL | 25°C | [7] [2] [3] |

| Specific Gravity | 0.987-0.993 | 25°C | [1] [8] |

| Pounds per Gallon | 8.213-8.263 | 25°C | [8] |

Optical Properties

Refractive Index Parameters

The refractive index of isoamyl 3-(2-furan)propionate has been measured as n20/D = 1.459 [7] [2] [3]. However, alternative measurements report a range of 1.549-1.557 [1] [8], which may reflect different measurement conditions or sample preparations. The refractive index is an important parameter for quality control and identification purposes in industrial applications.

The variation in reported refractive index values may be attributed to differences in measurement temperature, wavelength of light used, or sample purity. The higher values (1.549-1.557) are more consistent with the molecular structure containing an aromatic furan ring, which typically increases the refractive index compared to purely aliphatic compounds.

Spectrophotometric Characteristics

The compound exhibits no optical activity due to its achiral nature [9]. The molecular structure lacks asymmetric carbon centers, resulting in no rotation of plane-polarized light. This achiral property is important for applications where stereochemical purity is not a concern.

The polar surface area has been calculated as 39.44 Ų [7], which provides insight into the compound's molecular interactions and solubility characteristics. This moderate polar surface area contributes to the compound's limited water solubility while maintaining compatibility with organic solvents.

Solubility Behavior

Aqueous Solubility

Isoamyl 3-(2-furan)propionate is insoluble in water [1]. This hydrophobic behavior is expected based on the molecular structure, which contains a large hydrophobic isoamyl group and a furan ring system with limited hydrogen bonding capability. The water insolubility is advantageous for applications where phase separation from aqueous systems is desired.

Organic Solvent Compatibility

The compound demonstrates excellent solubility in ethanol [1] and is soluble in most organic solvents. This broad organic solvent compatibility is typical of ester compounds and makes the material easy to formulate in various organic systems. The solubility in ethanol is particularly important for flavor and fragrance applications where ethanol is commonly used as a carrier solvent.

Partition Coefficient (LogP)

The partition coefficient (LogP) for isoamyl 3-(2-furan)propionate ranges from 2.80 to 3.36 [7] [2] [3]. This range indicates moderate to high lipophilicity, suggesting preferential partitioning into organic phases over aqueous phases. The LogP values are consistent with the observed solubility behavior and indicate that the compound will preferentially accumulate in lipophilic environments.

| Property | Value | Implication | Reference |

|---|---|---|---|

| Water Solubility | Insoluble | Hydrophobic character | [1] |

| Ethanol Solubility | Soluble | Good organic compatibility | [1] |

| LogP | 2.80-3.36 | Moderate to high lipophilicity | [7] [2] [3] |

Physical Description

XLogP3

Density

UNII

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]